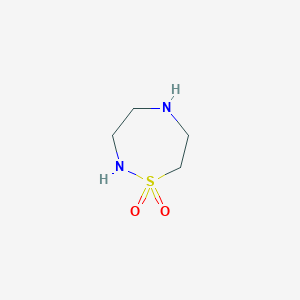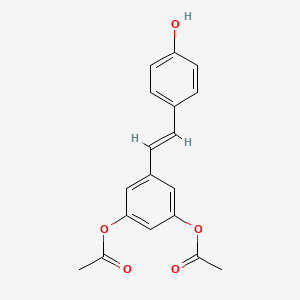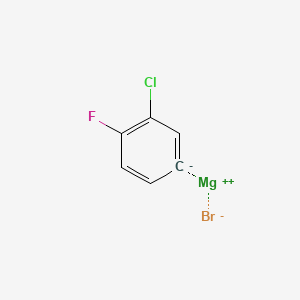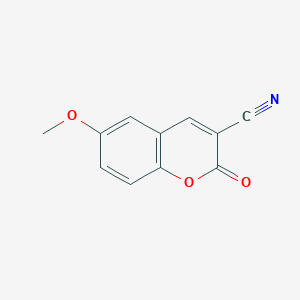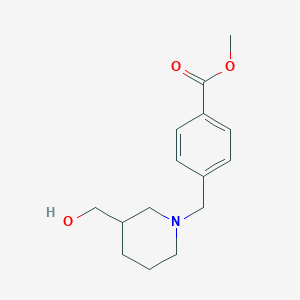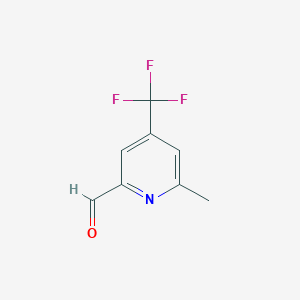
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde
説明
“6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), like “this compound”, generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .科学的研究の応用
Heterocyclization and Derivative Formation
The compound plays a significant role in chemical synthesis, particularly in the formation of heterocycles. For example, various substituted pyridine-2-carbaldehydes, including 6-methylpyridine-2-carbaldehyde, are used in heterocyclization with isonitrosoacetophenone hydrazones to form substituted 1,2,4-triazines and 1,2,4-triazine 4-oxides. These compounds are key in synthesizing a range of chemical structures for further applications in material and pharmaceutical sciences (Krinochkin et al., 2017).
Synthesis of Trifluoromethyl-substituted Compounds
The compound is instrumental in synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, indicating its utility in incorporating trifluoromethyl groups into various chemical structures. This is important in medicinal chemistry as trifluoromethyl groups can significantly alter the biological activity of compounds (Palka et al., 2014).
Photophysical Properties
In the study of photophysical properties, the compound serves as a precursor or a part of larger molecules. These studies are crucial for developing new materials for optoelectronics, including light-emitting diodes and solar cells (Deore et al., 2015).
Structural Studies
The compound and its derivatives are used in crystallography and structural chemistry to understand hydrogen-bonded assemblies and molecular interactions. This knowledge is fundamental in designing new materials and drugs (Quiroga et al., 2012).
作用機序
将来の方向性
The future directions for “6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde” and similar compounds are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . Currently, they are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
特性
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)3-7(4-13)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADAPFIMWAPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


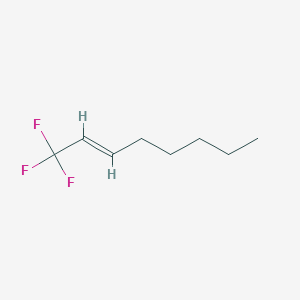
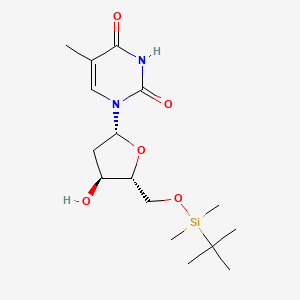
![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)


